molecular formula C18H19N3O3 B12790891 6H-Pyrido(2,3-b)(1,5)benzodiazepine-6-acetic acid, 1,5-dihydro-5-oxo-, 1,1-dimethylethyl ester CAS No. 133626-57-0

6H-Pyrido(2,3-b)(1,5)benzodiazepine-6-acetic acid, 1,5-dihydro-5-oxo-, 1,1-dimethylethyl ester

Cat. No.: B12790891
CAS No.: 133626-57-0
M. Wt: 325.4 g/mol
InChI Key: QLAMRXRDAWDMKO-UHFFFAOYSA-N
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Description

6H-Pyrido(2,3-b)(1,5)benzodiazepine-6-acetic acid, 1,5-dihydro-5-oxo-, 1,1-dimethylethyl ester is a complex organic compound belonging to the benzodiazepine family. This compound is characterized by its unique tricyclic structure, which includes a pyridine ring fused to a benzodiazepine core. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrido(2,3-b)(1,5)benzodiazepine-6-acetic acid, 1,5-dihydro-5-oxo-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common method involves the reaction of 3-amino-2-chloropyridine with o-nitrobenzoyl chloride in the presence of triethylamine to form 2-chloro-3-(2-nitrobenzoylamino)pyridine. This intermediate is then reduced using stannous chloride to yield 2-chloro-3-(2-aminobenzoylamino)pyridine, which undergoes cyclization upon heating to form the desired benzodiazepine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6H-Pyrido(2,3-b)(1,5)benzodiazepine-6-acetic acid, 1,5-dihydro-5-oxo-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Halogen atoms in the structure can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as stannous chloride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

6H-Pyrido(2,3-b)(1,5)benzodiazepine-6-acetic acid, 1,5-dihydro-5-oxo-, 1,1-dimethylethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 6H-Pyrido(2,3-b)(1,5)benzodiazepine-6-acetic acid, 1,5-dihydro-5-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. As a CDK inhibitor, it binds to the active site of the kinase, preventing the phosphorylation of target proteins involved in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Pyrido(2,3-b)(1,5)benzodiazepine-6-acetic acid, 1,5-dihydro-5-oxo-, 1,1-dimethylethyl ester is unique due to its specific tricyclic structure and its potent inhibitory activity against CDKs. This makes it a valuable compound for developing targeted cancer therapies.

Properties

CAS No.

133626-57-0

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

tert-butyl 2-(5-oxo-11H-pyrido[3,2-c][1,5]benzodiazepin-6-yl)acetate

InChI

InChI=1S/C18H19N3O3/c1-18(2,3)24-15(22)11-21-14-9-5-4-8-13(14)20-16-12(17(21)23)7-6-10-19-16/h4-10H,11H2,1-3H3,(H,19,20)

InChI Key

QLAMRXRDAWDMKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C2=CC=CC=C2NC3=C(C1=O)C=CC=N3

Origin of Product

United States

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